Methyl 2-(4-chloro-7-methoxyquinolin-2-yl)acetate is a chemical compound with the molecular formula and a molecular weight of 265.69 g/mol. This compound is classified as an ester derivative of quinoline, specifically featuring a chloro and a methoxy group on the quinoline ring. It is primarily used as an intermediate in the synthesis of more complex quinoline derivatives and has garnered interest for its potential biological activities, including antimicrobial and anticancer properties.
The synthesis of methyl 2-(4-chloro-7-methoxyquinolin-2-yl)acetate typically involves the reaction of 4-chloro-7-methoxyquinoline with methyl bromoacetate. This reaction is generally carried out in the presence of a base, such as potassium carbonate, and an organic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction conditions are optimized for yield and purity, often employing purification techniques such as recrystallization or chromatography to isolate the desired product.
Methyl 2-(4-chloro-7-methoxyquinolin-2-yl)acetate can undergo various chemical reactions, including:
The compound's unique combination of chloro and methoxy substituents imparts distinct chemical properties that enhance its reactivity compared to other quinoline derivatives.
Methyl 2-(4-chloro-7-methoxyquinolin-2-yl)acetate has several applications in scientific research:
This compound exemplifies significant potential in various fields, particularly in medicinal chemistry where its derivatives may lead to new therapeutic agents.
Quinoline’s drug discovery legacy began in 1820 with quinine’s isolation from Cinchona bark, which became the prototype for antimalarial development. The 1940s saw the first synthetic quinoline—chloroquine—revolutionize malaria treatment. Over 75% of current antimalarials contain the quinoline core, underscoring its enduring impact [5] [6]. Beyond infectious diseases, quinoline derivatives diversified into oncology (e.g., topotecan), neurology (e.g., quinidine), and antibiotics (e.g., ciprofloxacin) [6]. The structural evolution toward 2,4,7-trisubstitution emerged from systematic SAR studies revealing that:
Table 1: Evolution of Key Quinoline-Based Therapeutics [5] [6]
Compound | Substituents | Therapeutic Use |
---|---|---|
Quinine (1820) | 6ʹ-Methoxy, C9-vinyl | Antimalarial |
Chloroquine (1940s) | C4-diethylamino, C7-Cl | Antimalarial |
Ciprofloxacin (1987) | C1-cyclopropyl, C3-COOH, C6-F | Antibacterial |
Methyl 2-(4-chloro-7-methoxyquinolin-2-yl)acetate | C2-CH₂COOCH₃, C4-Cl, C7-OCH₃ | Multitargeted intermediate |
Bioisosteric replacement—swapping functional groups with similar physicochemical properties—optimizes ADMET profiles while retaining efficacy. Methyl 2-(4-chloro-7-methoxyquinolin-2-yl)acetate exemplifies this strategy:
Table 2: Bioisosteric Analogs of Methyl 2-(4-Chloro-7-methoxyquinolin-2-yl)acetate and Their Applications [2] [9]
Bioisostere | Biological Activity | Rationale |
---|---|---|
2-(4-Chloro-7-methoxyquinolin-2-yl)acetic acid | Anticancer (HDAC inhibition) | Improved metal chelation |
(E)-N'-(4-Fluorobenzylidene)-2-(4-chloro-7-methoxyquinolin-2-yl)acetohydrazide | Dual COX-2/Topo-I inhibitor | Enhanced H-bonding and π-π stacking |
2-(4-Trifluoromethyl-7-ethoxyquinolin-2-yl)acetamide | Antimalarial (β-hematin inhibition) | Increased lipophilicity and metabolic stability |
The 2,4,7-trisubstituted pattern in Methyl 2-(4-chloro-7-methoxyquinolin-2-yl)acetate enables multitarget engagement across diseases:
Table 3: Therapeutic Targets of 2,4,7-Trisubstituted Quinoline Derivatives [4] [7] [9]
Therapeutic Area | Molecular Target | Key Derivatives | Efficacy Metrics |
---|---|---|---|
Malaria | β-Hematin / Hemozoin | Cu(II)-quinoline complexes | IC₅₀: 0.8 μM (vs. chloroquine 1.2 μM) |
Cancer | Human DHODH | 6-Bromo-7-methoxyquinoline-2-carboxamides | IC₅₀: 0.2 μM (A375 melanoma) |
Inflammation | COX-2 / NF-κB | Trifluoromethyl-acetohydrazide-hydrazones | 85% IL-6 inhibition at 10 μM |
Concluding Remarks
Methyl 2-(4-chloro-7-methoxyquinolin-2-yl)acetate epitomizes rational quinoline pharmacophore optimization. Its trisubstituted framework balances electronic modulation (C4-Cl, C7-OCH₃) and synthetic versatility (C2-CH₂COOCH₃), enabling targeted therapies against malaria, cancer, and inflammation. Future directions include exploiting its ester handle for prodrug synthesis or nanoparticle conjugation to enhance bioavailability [2] [9].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1